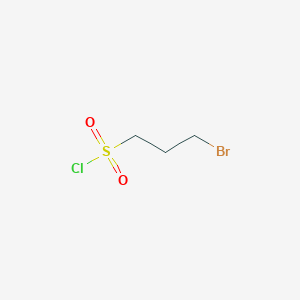

3-Bromopropane-1-sulfonyl chloride

Description

Significance of Sulfonyl Chlorides as Synthetic Intermediates in Organic Chemistry

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive and versatile intermediates crucial to organic synthesis. nbinno.com Their primary utility is rooted in their reaction with nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. nbinno.com These functional groups are prevalent in a vast array of biologically active compounds, including numerous pharmaceuticals and agrochemicals. nbinno.com

The reactivity of the sulfonyl chloride group allows for its use as a cornerstone in the synthesis of sulfa drugs, which have been instrumental in treating conditions from bacterial infections to diabetes and high blood pressure. nih.gov In medicinal chemistry, sulfonyl chlorides are frequently chosen as building blocks because they readily react with amines to create complex sulfonamides, which are integral to the structure and activity of many therapeutic agents. sigmaaldrich.com Beyond their role in forming stable sulfonamide and sulfonate linkages, sulfonyl chlorides are also precursors for other important functional groups like sulfones and sulfinic acids. nih.gov They can also serve as sources for various radical species in photocatalysis, further broadening their synthetic utility. nih.govmagtech.com.cn

Overview of Halogenated Alkanes in Advanced Reagent Design

Halogenated alkanes, or alkyl halides, are hydrocarbons in which one or more hydrogen atoms have been replaced by a halogen. pressbooks.pub This substitution fundamentally alters the compound's physical and chemical properties, making them valuable in the design of advanced reagents. The key to their utility lies in the polarized carbon-halogen (C-X) bond, which renders the carbon atom electrophilic and susceptible to nucleophilic attack. labster.com

This inherent reactivity makes halogenated alkanes excellent substrates for a wide range of chemical transformations. labster.com They are frequently employed in substitution reactions, where the halogen acts as a good leaving group, allowing for the introduction of various functional groups. studysmarter.co.uk This capability is fundamental in constructing the carbon skeletons of more complex molecules. Furthermore, halogenated alkanes can undergo elimination reactions to form alkenes, providing a pathway to unsaturated systems. Their industrial applications are extensive, including use as solvents and in the synthesis of polymers and pharmaceuticals. pressbooks.pub The specific halogen atom (F, Cl, Br, I) influences the reactivity, with the C-Br bond in compounds like 3-Bromopropane-1-sulfonyl chloride offering a balance of reactivity and stability for many synthetic applications. labster.com

Research Imperatives for this compound

The research interest in this compound stems from its bifunctional nature, possessing two distinct reactive sites within the same molecule. This dual functionality allows it to act as a versatile linker or building block in multi-step syntheses. bldpharm.com The sulfonyl chloride group provides a reactive handle for the formation of sulfonamides or sulfonate esters, while the bromo-propyl chain allows for subsequent nucleophilic substitution or organometallic coupling reactions.

A significant research application for this compound is in the field of medical imaging. It serves as a key precursor for the synthesis of 3-[¹⁸F]fluoropropanesulfonyl chloride, a prosthetic agent used for fluorine-18 radiolabelling of amines. beilstein-journals.org Fluorine-18 is a positron-emitting radionuclide used in Positron Emission Tomography (PET), a powerful diagnostic imaging technique. The ability to attach this radionuclide to biologically active molecules, such as peptides and proteins, via the sulfonyl chloride group allows researchers to visualize and study various physiological and pathological processes in vivo. The propyl spacer in this compound is advantageous as it provides a stable aliphatic chain for the radiofluorination reaction. beilstein-journals.org This specific application underscores the imperative for high-purity this compound in the development of advanced diagnostic tools.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 3-bromo-1-propanesulfonyl chloride sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 89123-01-3 sigmaaldrich.com |

| Molecular Formula | C₃H₆BrClO₂S bldpharm.comchemsrc.com |

| Molecular Weight | 221.5 g/mol sigmaaldrich.com |

| Boiling Point | 245.5 °C at 760 mmHg chemsrc.com |

| Density | 1.791 g/cm³ chemsrc.com |

| InChI Key | VZHZFZVIDRJWSK-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromopropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrClO2S/c4-2-1-3-8(5,6)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHZFZVIDRJWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302458 | |

| Record name | 3-Bromo-1-propanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89123-01-3 | |

| Record name | NSC151044 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-1-propanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of 3 Bromopropane 1 Sulfonyl Chloride in Complex Organic Synthesis

Development of Tailored Sulfonamide Derivatives

The sulfonamide functional group is a prevalent motif in a wide array of pharmaceuticals and bioactive molecules nih.govresearchgate.net. 3-Bromopropane-1-sulfonyl chloride serves as a key starting material for the synthesis of a variety of sulfonamide derivatives, enabling the introduction of a three-carbon linker bearing a terminal bromide, which can be further elaborated.

The primary application of this compound in this context is its reaction with primary and secondary amines to form N-substituted sulfonamides. The highly electrophilic sulfur atom of the sulfonyl chloride readily reacts with the nucleophilic amine, typically in the presence of a base to neutralize the HCl byproduct, to afford the corresponding N-(3-bromopropyl)sulfonamide libretexts.orgcbijournal.com.

This initial reaction is then followed by N-alkylation or N-arylation at the sulfonamide nitrogen. The presence of the electron-withdrawing sulfonyl group enhances the acidity of the N-H proton in primary sulfonamides, facilitating its removal by a base to generate a nucleophilic sulfonamide anion. This anion can then react with various electrophiles. While direct N-arylation of the resulting sulfonamide is a known transformation, it often requires transition metal catalysis researchgate.net. More commonly, the bromopropyl chain is utilized for subsequent reactions.

The general scheme for the formation of N-substituted sulfonamides from this compound is as follows:

Step 1: Sulfonamide Formation

RNH₂ + Br(CH₂)₃SO₂Cl → RNHSO₂(CH₂)₃Br + HCl

Step 2: Further Functionalization (Illustrative)

The terminal bromide can then be displaced by a variety of nucleophiles, leading to diverse structures.

| Amine (RNH₂) | Product | Potential Further Reaction |

| Aniline | N-(3-bromopropyl)benzenesulfonamide | Intramolecular cyclization |

| Benzylamine | N-benzyl-N-(3-bromopropyl)sulfonamide | Nucleophilic substitution at the bromide |

| Morpholine | 4-(3-bromopropylsulfonyl)morpholine | Quaternization reactions |

This table is illustrative and shows potential products and subsequent reactions.

The N-(3-bromopropyl)sulfonamide intermediates are valuable precursors for the synthesis of more complex molecular scaffolds, including heterocyclic systems. The terminal bromide can participate in intramolecular cyclization reactions, leading to the formation of cyclic sulfonamides (sultams). For instance, treatment of an N-aryl-N-(3-bromopropyl)sulfonamide with a base can induce an intramolecular N-alkylation to form a six-membered sultam.

Furthermore, the bromide can be converted to other functional groups, such as an azide, which can then undergo cycloaddition reactions to introduce triazole rings. This versatility allows for the construction of intricate molecules with potential biological activity. The development of such complex scaffolds is a cornerstone of modern medicinal chemistry, and this compound provides a convenient entry point into this chemical space.

Utility in Sulfonate Ester Formation

In addition to forming sulfonamides, sulfonyl chlorides are widely used to prepare sulfonate esters by reacting with alcohols libretexts.orgresearchgate.netucalgary.cayoutube.com. Sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions, thus activating the hydroxyl group of an alcohol. This compound can be employed to introduce a 3-bromopropylsulfonyloxy group onto a molecule.

The reaction proceeds via a nucleophilic attack of the alcohol oxygen on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a non-nucleophilic base like pyridine to scavenge the HCl produced. This transformation is valuable for converting alcohols into substrates for subsequent nucleophilic displacement reactions. The resulting 3-bromopropylsulfonate ester contains two reactive sites: the carbon bearing the sulfonate ester and the carbon bearing the bromide.

| Alcohol (ROH) | Product |

| Ethanol | Ethyl 3-bromopropanesulfonate |

| Phenol | Phenyl 3-bromopropanesulfonate |

| Cholesterol | Cholesteryl 3-bromopropanesulfonate |

This table provides illustrative examples of sulfonate esters that can be formed.

The differential reactivity of the two leaving groups (sulfonate and bromide) can be exploited for selective functionalization, as will be discussed in the following section.

Role as a Bifunctional Reagent

The defining characteristic of this compound is its bifunctionality, possessing two distinct reactive centers with different electrophilicities. This dual reactivity allows for its use as a linker or a scaffold in the construction of more complex molecules nih.govnih.govrsc.org.

The sulfonyl chloride is significantly more electrophilic than the alkyl bromide. This difference in reactivity allows for selective reaction at the sulfonyl chloride group under mild conditions, leaving the alkyl bromide intact. For example, reaction with an amine or an alcohol at low temperatures will exclusively form the sulfonamide or sulfonate ester, respectively, without affecting the bromide.

Once the sulfonyl chloride has been functionalized, the terminal bromide is available for a wide range of subsequent transformations. These include:

Nucleophilic Substitution: Reaction with nucleophiles such as azides, cyanides, thiols, or carboxylates.

Williamson Ether Synthesis: Reaction with alkoxides to form ethers.

Gabriel Synthesis: For the introduction of a primary amine.

Organometallic Coupling Reactions: After conversion to an organometallic reagent.

This sequential functionalization strategy provides a powerful tool for the modular synthesis of complex target molecules.

| Reaction Step | Reagent | Functional Group Formed |

| 1. Sulfonylation | Amine (RNH₂) | Sulfonamide (-SO₂NHR) |

| 2. Nucleophilic Substitution | Sodium Azide (NaN₃) | Azide (-N₃) |

| 1. Sulfonylation | Alcohol (ROH) | Sulfonate Ester (-SO₂OR) |

| 2. Nucleophilic Substitution | Potassium Cyanide (KCN) | Nitrile (-CN) |

This table illustrates a two-step reaction sequence utilizing the bifunctional nature of the reagent.

The bifunctional nature of this compound is particularly advantageous in the synthesis of bridged and polycyclic systems. By carefully choosing a nucleophile that can react with both electrophilic centers, it is possible to construct complex ring systems in a single or a few steps.

For example, a di-nucleophile, such as a diamine or a diol, can first react with the sulfonyl chloride and then, through an intramolecular reaction of the second nucleophilic group with the alkyl bromide, form a macrocyclic structure. Alternatively, reaction with a molecule already containing a nucleophilic site can lead to the formation of a bridged bicyclic system through an intramolecular cyclization. While specific examples utilizing this compound in the literature for complex bridged systems are not abundant, its potential for such applications is clear based on the principles of bifunctional reagents in organic synthesis nih.govrsc.orgrsc.org. The three-carbon chain provides the appropriate length to form stable five-, six-, or seven-membered rings through intramolecular reactions.

Contributions to Heterocyclic Chemistry

The presence of both a highly reactive sulfonyl chloride and a nucleophilically displaceable bromine atom on a flexible three-carbon chain makes this compound an ideal precursor for the synthesis of a variety of saturated six-membered heterocycles.

This compound serves as a valuable building block for the synthesis of various saturated heterocycles containing nitrogen, oxygen, or sulfur. The general strategy involves an initial reaction at the sulfonyl chloride moiety with a suitable nucleophile, followed by an intramolecular cyclization via nucleophilic displacement of the terminal bromine.

Nitrogen-Containing Heterocycles (δ-Sultams):

The reaction of this compound with primary amines yields the corresponding N-substituted 3-bromopropanesulfonamides. Subsequent intramolecular cyclization under basic conditions leads to the formation of six-membered cyclic sulfonamides, also known as δ-sultams. This approach provides a straightforward entry into this important class of heterocyclic compounds, which are present in various biologically active molecules.

| Reactant 1 | Reactant 2 (Amine) | Intermediate | Product (δ-Sultam) |

| This compound | R-NH₂ | N-Alkyl-3-bromopropane-1-sulfonamide | N-Alkyl-1,2-thiazinane-1,1-dioxide |

Oxygen-Containing Heterocycles (δ-Sultones):

Similarly, this compound can be utilized to synthesize six-membered cyclic sulfonate esters, or δ-sultones (1,2-oxathiane 2,2-dioxides). chim.ithud.ac.uk The synthesis typically proceeds via the reaction of the sulfonyl chloride with a suitable oxygen nucleophile under conditions that facilitate subsequent intramolecular cyclization. These heterocycles are valuable intermediates in organic synthesis. chim.ithud.ac.uk

| Reactant 1 | Nucleophile | Intermediate | Product (δ-Sultone) |

| This compound | RO⁻ | O-Alkyl-3-bromopropane-1-sulfonate | 1,2-Oxathiane 2,2-dioxide |

Sulfur-Containing Heterocycles (Thietane 1,1-dioxides - via homologation):

While direct cyclization to a six-membered ring containing two sulfur atoms is less common, this compound can be a precursor to smaller sulfur-containing heterocycles. For instance, derivatives of this compound could potentially undergo ring-closing reactions to form four-membered thietane 1,1-dioxides, which are of interest in medicinal chemistry. nih.govbeilstein-journals.orgnih.govchemrxiv.org The synthesis would likely involve a multi-step sequence where the propyl chain is modified to facilitate a 4-membered ring closure.

The bifunctional nature of this compound makes it a suitable partner in annulation and cyclization reactions, enabling the construction of fused and polycyclic systems.

Annulation Reactions:

Annulation reactions involve the formation of a new ring onto an existing one. This compound can act as a dielectrophile in such reactions. For example, it can react with a molecule containing two nucleophilic sites, such as a β-amino alcohol or a 1,2-diamine, to form a six-membered heterocyclic ring fused to the original molecule. This strategy is analogous to the use of other vinyl onium salts in the synthesis of morpholines, thiomorpholines, and piperazines. bris.ac.uknih.gov

| Substrate with two Nucleophiles | Reagent | Annulated Product |

| 2-Aminoethanol | This compound | A morpholine derivative (via sulfonamide formation and subsequent cyclization) |

| 1,2-Diaminoethane | This compound | A piperazine derivative (via sulfonamide formation and subsequent cyclization) |

Intramolecular Cyclization:

The compound can be used to prepare substrates for intramolecular cyclization reactions. For instance, reaction with an amine bearing an unsaturated moiety, such as allylamine, would yield an N-allyl-3-bromopropanesulfonamide. This intermediate could then undergo intramolecular cyclization, potentially via a radical or transition-metal-catalyzed pathway, to form functionalized bicyclic sulfonamides. The intramolecular cyclization of N-allyl propiolamides is a known strategy for synthesizing γ-lactams, and similar principles can be applied to sulfonamide systems. scispace.comresearchgate.net

Integration into Natural Product Synthesis Strategies

While primary sulfonamides are not commonly found in natural products, they are a significant feature in many FDA-approved drugs. nih.govresearchgate.net Consequently, the incorporation of sulfonamide-containing fragments into natural product scaffolds is a valuable strategy in medicinal chemistry to improve pharmacological properties. This compound can be employed to introduce a flexible three-carbon sulfonamide linker into complex molecules.

This approach allows for the synthesis of natural product analogues with modified pharmacokinetic profiles. The sulfonamide group can act as a bioisostere for an amide bond, potentially enhancing metabolic stability or altering binding interactions with biological targets. The terminal bromo group on the introduced linker provides a handle for further functionalization, allowing for the attachment of other pharmacophores or solubilizing groups.

Application in Sulfo-Click Reactions

The "sulfo-click" reaction is a highly efficient and chemoselective ligation reaction between a sulfonyl azide and a thioacid to form an N-acyl sulfonamide. digitellinc.comnih.gov While this compound cannot directly participate in this reaction, it is a readily available precursor to the required sulfonyl azide.

The conversion of a sulfonyl chloride to a sulfonyl azide is a well-established transformation, typically achieved by reaction with sodium azide. google.comnih.gov Therefore, this compound can be converted in one step to 3-bromopropane-1-sulfonyl azide.

This functionalized sulfonyl azide can then be used in sulfo-click reactions to conjugate with thioacid-containing molecules. The key advantage of using this reagent is the introduction of a bromo-propyl handle, which can be used for subsequent orthogonal chemical modifications. This two-step strategy expands the utility of this compound into the realm of bioconjugation and materials science, where the robust and reliable nature of click chemistry is highly valued.

| Starting Material | Reagent | Intermediate | Application |

| This compound | Sodium Azide | 3-Bromopropane-1-sulfonyl azide | Sulfo-click ligation with a thioacid |

Advanced Reagent Design and Catalytic Applications

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of reactions involving 3-bromopropane-1-sulfonyl chloride are highly dependent on the careful optimization of reaction parameters and the choice of catalytic systems. The presence of two distinct functional groups necessitates precise control to achieve desired chemical outcomes.

In metal-catalyzed reactions involving this compound, the design of ligands is crucial for controlling reactivity and selectivity. While direct ligand-assisted catalysis on the sulfonyl chloride group is less common, ligands play a pivotal role in reactions targeting the alkyl bromide moiety, such as cross-coupling reactions. The choice of ligand can influence the oxidative addition step, prevent side reactions, and induce stereoselectivity.

For instance, in a hypothetical palladium-catalyzed cross-coupling reaction at the C-Br bond, the choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands would be critical. Bulky, electron-rich ligands would favor the oxidative addition and reductive elimination steps, while chiral ligands could be employed to achieve enantioselective transformations. The development of bifunctional catalysts, which can interact with both the sulfonyl chloride and the alkyl bromide, represents a frontier in this area, potentially enabling novel cascade reactions with high levels of control. nih.gov

The choice of solvent can significantly impact the reactivity of this compound and the selectivity of its transformations. wikipedia.org Solvents can influence reaction rates and equilibria by stabilizing or destabilizing reactants, intermediates, and transition states. wikipedia.org

For reactions involving the sulfonyl chloride group, such as sulfonamide formation, polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often employed to dissolve the reactants and facilitate the nucleophilic attack on the sulfur atom. canada.ca In contrast, for reactions where the alkyl bromide is the reactive site, the solvent polarity can influence the reaction pathway, for example, favoring SN2 over SN1 mechanisms. nih.gov

A study on the synthesis of β-keto-benzo-δ-sultones highlighted the dramatic effect of the solvent on the reaction outcome. In DMF, a DBU-catalyzed reaction of (E)-2-phenylethenesulfonyl chlorides with 2-hydroxybenzaldehydes led to benzylbenzo[e] Current time information in Vanderburgh County, US.rsc.orgoxathiin-4(3H)-one-2,2-dioxides in high yields. nih.gov However, changing the solvent to methanol (B129727) resulted in the formation of 3-[methoxy(phenyl)methyl]benzo[e] Current time information in Vanderburgh County, US.rsc.orgoxathiine-2,2-dioxides. nih.gov This demonstrates that the solvent can direct the reaction pathway towards different products.

Table 1: Solvent Effects on Sulfonylation Reactions

| Solvent | Dielectric Constant | General Effect on Sulfonylation | Reference |

| Acetonitrile | 37.5 | Favors SN2-type reactions of sulfonyl chlorides. | wikipedia.org |

| Dimethylformamide (DMF) | 36.7 | Good for dissolving reactants, can participate in reactions. | canada.ca |

| Dichloromethane (DCM) | 9.1 | Common solvent for sulfonamide synthesis. | chemrxiv.org |

| Tetrahydrofuran (THF) | 7.6 | Often used in organometallic reactions involving the alkyl halide. | rsc.org |

| Water | 80.1 | Can lead to hydrolysis of the sulfonyl chloride. | researchgate.net |

This table is generated based on general principles of solvent effects in organic chemistry and specific examples from the literature.

Development of Novel Synthetic Routes Utilizing this compound

The dual functionality of this compound makes it an ideal substrate for the development of novel synthetic routes, including cascade and tandem reactions, as well as for applications in flow chemistry.

Cascade and tandem reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. The structure of this compound is well-suited for such processes. A common strategy involves an initial reaction at the sulfonyl chloride group, followed by an intramolecular reaction involving the alkyl bromide.

For example, the reaction of this compound with a primary amine or an alcohol first yields a sulfonamide or a sulfonate ester, respectively. wikipedia.org Subsequent intramolecular cyclization via nucleophilic substitution of the bromide by the newly introduced nitrogen or oxygen atom can lead to the formation of cyclic sulfonamides (sultams) or cyclic sulfonates (sultones). nih.gov The synthesis of γ-sultams has been achieved through the intramolecular cyclization of 3-aminopropane-1-sulfonyl chlorides. nih.gov

A one-pot method for the synthesis of spirocyclic β- and γ-sultams has been developed, which involves the reductive cyclization of cyanoalkylsulfonyl fluorides. nih.gov This highlights the potential for developing similar one-pot procedures starting from this compound.

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. rsc.orgmdpi.com The synthesis of sulfonyl chlorides has been successfully adapted to continuous flow systems, which can mitigate the hazards associated with highly exothermic reactions and the use of difficult-to-handle reagents. rsc.orgrsc.org

A continuous flow protocol for the synthesis of sulfonyl chlorides from thiols and disulfides has been developed, demonstrating high space-time yields and excellent control over reaction parameters. rsc.orgrsc.org While this is for the synthesis of sulfonyl chlorides, similar principles can be applied to reactions using this compound. For instance, the formation of sulfonamides in a flow reactor can allow for rapid optimization of reaction conditions and safe handling of the reagent. The subsequent cyclization to form sultams could also be integrated into a continuous flow process.

Table 2: Comparison of Batch vs. Flow Chemistry for Sulfonyl Chloride Synthesis

| Parameter | Batch Process | Flow Process | Reference |

| Safety | Potential for thermal runaway in exothermic reactions. | Enhanced safety due to small reactor volume and efficient heat transfer. | rsc.orgrsc.org |

| Scalability | Scaling up can be challenging. | Readily scalable by extending the operation time. | mdpi.com |

| Control | Difficult to precisely control reaction parameters. | Exquisite control over temperature, pressure, and residence time. | rsc.orgrsc.org |

| Space-Time Yield | Generally lower. | Significantly higher space-time yields can be achieved. | rsc.org |

This table is based on general comparisons found in the literature regarding flow chemistry applications for sulfonyl chloride synthesis.

Strategies for Stereoselective Synthesis

The development of stereoselective methods is a cornerstone of modern organic synthesis. For this compound, stereoselectivity can be introduced in reactions involving either of its functional groups, leading to the formation of chiral molecules.

One major area of interest is the synthesis of chiral sultams. While this compound itself is achiral, it can be reacted with chiral amines or alcohols to generate diastereomeric intermediates that can be separated. Subsequent cyclization would then yield enantiopure sultams.

Alternatively, a prochiral substrate can be reacted with this compound in the presence of a chiral catalyst to induce enantioselectivity. For instance, a catalytic asymmetric synthesis of α-C chiral sulfones has been achieved by merging a photoactive electron donor-acceptor complex with a chiral nickel catalyst. rsc.org This approach, while not directly using this compound, demonstrates a strategy that could be adapted for the stereoselective functionalization of the carbon chain.

Furthermore, modern methods for the stereoselective synthesis of chiral sulfinyl compounds, which are precursors to sulfones, often rely on the use of chiral auxiliaries. nih.govacs.org These strategies could potentially be extended to the synthesis of chiral derivatives of this compound.

Future Research Directions and Emerging Trends

Innovations in Green Synthetic Methodologies and Sustainable Chemistry

The chemical industry is increasingly under pressure to adopt more environmentally friendly practices. mdpi.com This has spurred research into "green" synthetic routes for established and novel compounds. For 3-Bromopropane-1-sulfonyl chloride, this translates to developing methods that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

A promising avenue is the exploration of water-based synthesis. Research has demonstrated the successful synthesis of various sulfonyl chlorides from disulfides using an oxone-potassium chloride system in water at room temperature, achieving high yields. rsc.org This approach, if adapted for this compound, would represent a significant step towards a more sustainable production process by replacing traditional organic solvents.

Another green approach involves the use of milder reaction conditions. A patented method for a related compound, 3-chloropropane-1-sulfonyl chloride, highlights a two-step process starting from 1-bromo-3-chloropropane (B140262) and thiourea. google.com This method is noted for its mild reaction conditions, high yield, and environmental friendliness, suggesting a potential pathway for the greener synthesis of its bromo-analog. google.com The use of ionic liquids as solvents is also being explored in sustainable chemistry to facilitate cleaner reactions and easier product separation. mdpi.com

Future research will likely focus on:

Catalytic Routes: Developing catalytic systems that can efficiently convert precursors to this compound with high selectivity and turnover numbers.

Flow Chemistry: Implementing continuous flow reactors for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. mdpi.com

Alternative Reagents: Investigating the use of less hazardous and more sustainable halogenating and oxidizing agents.

Exploration of Novel Reactivity Patterns and Chemical Transformations

The reactivity of this compound is primarily dictated by its two functional groups: the sulfonyl chloride and the bromo-alkane chain. While its use in forming sulfonamides and other sulfur-containing linkages is well-established, there is still room to explore new chemical transformations.

Recent advancements in synthetic methodology have shown the conversion of primary sulfonamides into highly reactive sulfonyl chlorides under mild conditions using a pyrylium (B1242799) salt as an activating agent. nih.govresearchgate.net This opens up possibilities for late-stage functionalization of complex molecules, and similar strategies could be employed to generate this compound in situ or to modify its derivatives in novel ways. nih.govresearchgate.net

The interplay between the sulfonyl chloride and the bromo group offers opportunities for designing novel tandem or cascade reactions. For instance, a reaction could be initiated at the sulfonyl chloride, followed by an intramolecular cyclization involving the bromo-substituent.

Future research in this area may include:

Photoredox Catalysis: Utilizing light-driven reactions to access new reactivity modes of the sulfonyl chloride group or the C-Br bond.

Electrochemical Synthesis: Employing electrochemical methods for the controlled formation and reaction of this compound and its derivatives, potentially leading to cleaner and more efficient transformations. mdpi.com

Bifunctional Reagent Chemistry: Designing new synthetic strategies that leverage both the electrophilic sulfonyl chloride and the nucleophilically displaceable bromide in a single, well-orchestrated transformation.

Advanced Applications in Materials Science

The unique bifunctional nature of this compound makes it a valuable building block for advanced materials. The sulfonyl group can be incorporated into polymers to enhance properties like thermal stability and chemical resistance, while the bromo group provides a handle for further modification or cross-linking.

One area of interest is the development of novel polymers and coatings. By reacting this compound with suitable co-monomers, it is possible to create functional polymers with tailored properties. For example, its incorporation into polymer backbones could be used to create materials with specific surface properties or to act as a scaffold for grafting other molecules.

In the realm of functional surfaces, the sulfonyl chloride group can react with hydroxyl or amine groups on a substrate to form stable sulfonate or sulfonamide linkages, creating a self-assembled monolayer. The terminal bromo group would then be available for further chemical reactions, allowing for the construction of complex, multi-layered surface architectures.

Emerging applications in materials science could involve:

Functional Membranes: Creating membranes for separation or filtration with enhanced selectivity and durability.

Polymer Electrolytes: Incorporating the polar sulfonyl group into polymer matrices for applications in solid-state batteries and other electrochemical devices.

Biomaterials: Modifying the surfaces of biomaterials to improve biocompatibility or to immobilize bioactive molecules. A related compound, 3-Bromo-3,3-difluoropropane-1-sulfonyl chloride, is already used in the modification of biomolecules.

Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis

The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize chemical research. mdpi.com From predicting reaction outcomes to designing novel synthetic routes, these computational tools offer the potential to accelerate discovery and optimization processes.

For a compound like this compound, ML algorithms could be trained on existing reaction data to predict the optimal conditions for its synthesis or for its subsequent reactions. mdpi.com This could involve predicting yields, identifying potential byproducts, and suggesting the most effective catalysts and solvents. The Materials Genome Initiative has been a driving force in encouraging the development of high-quality material databases that are essential for training such ML models. mdpi.com

Furthermore, generative models, a type of AI, could be used to design new molecules with desired properties that are based on the this compound scaffold. rsc.org By learning the underlying rules of chemical structure and reactivity, these models can propose novel compounds for specific applications in medicine, materials science, or agriculture.

The integration of ML and AI in the context of this compound could lead to:

Accelerated Process Development: Faster optimization of synthetic protocols, reducing the time and resources required for laboratory experimentation.

Predictive Modeling: Development of models that can accurately predict the properties of materials derived from this compound, guiding the design of new functional materials.

Automated Synthesis: The use of AI-driven robotic platforms for the automated synthesis and testing of new compounds and materials, further accelerating the pace of research. mdpi.com

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromopropane-1-sulfonyl chloride, and how can purity be ensured?

The synthesis of sulfonyl chlorides often involves chlorination of sulfonic acids or substitution reactions. For this compound, a plausible route is the reaction of propane-1-sulfonic acid with brominating agents (e.g., PBr₃) followed by chlorination using thionyl chloride (SOCl₂). Key steps include:

- Bromination : Introduce bromine at the terminal position of propane-1-sulfonic acid under controlled temperature (0–5°C) to avoid over-bromination.

- Chlorination : React the intermediate with SOCl₂ in anhydrous conditions (e.g., dichloromethane) at reflux (~40°C) for 4–6 hours.

- Purification : Use vacuum distillation (boiling point ~55–57°C at 17 mmHg, as seen in structurally similar sulfonyl chlorides ) or column chromatography (silica gel, hexane/ethyl acetate) to achieve >95% purity. Monitor via TLC or NMR for byproducts like unreacted sulfonic acid .

Q. How does solvent choice influence the reactivity of this compound in nucleophilic substitution reactions?

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance the electrophilicity of the sulfonyl chloride group by stabilizing transition states. For example:

- Amine substitutions : In DMF, reactions with primary amines proceed at 25°C within 1–2 hours, yielding sulfonamides.

- Alcohol substitutions : Use catalytic pyridine in THF to neutralize HCl byproducts and accelerate reaction rates.

Avoid protic solvents (e.g., water, alcohols) unless hydrolysis to sulfonic acids is intended .

Q. What are the critical storage conditions to maintain the stability of this compound?

Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass containers to prevent moisture absorption and photodegradation. The compound is hygroscopic and prone to hydrolysis; use molecular sieves (4Å) in storage vials. Shelf life is typically 6–12 months under these conditions .

Advanced Research Questions

Q. How can competing pathways (e.g., elimination vs. substitution) be controlled during reactions with this compound?

Competing elimination (forming allylic sulfones) arises under basic or high-temperature conditions. Mitigation strategies include:

- Low-temperature kinetics : Conduct reactions at 0–10°C with weak bases (e.g., NaHCO₃) to favor SN2 mechanisms.

- Steric hindrance : Use bulky nucleophiles (e.g., tert-butylamine) to disfavor elimination.

- Solvent polarity : Higher polarity solvents (e.g., DMSO) stabilize ionic intermediates, reducing elimination .

Q. What analytical techniques are most effective for characterizing reaction intermediates and resolving structural ambiguities?

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., δ 3.5–4.0 ppm for CH₂-SO₂Cl protons). ²D NMR (COSY, HSQC) resolves coupling in complex mixtures.

- Mass spectrometry (HRMS) : Confirms molecular ions (e.g., [M+H]⁺ at m/z 233.94 for C₃H₆BrClO₂S).

- X-ray crystallography : Resolves stereochemical uncertainties in crystalline derivatives (e.g., sulfonamide salts) .

Q. How should contradictory data in reaction yields or byproduct profiles be systematically investigated?

- Replicate experiments : Assess reproducibility under identical conditions (temperature, solvent purity).

- Kinetic profiling : Use in-situ FTIR or Raman to track intermediate formation and identify side reactions.

- Computational modeling : DFT calculations (e.g., Gaussian) predict thermodynamic favorability of pathways (e.g., activation energies for hydrolysis vs. substitution) .

Q. What strategies optimize the use of this compound in multi-step syntheses (e.g., sequential functionalization)?

- Orthogonal protection : Temporarily protect sulfonyl chloride groups with trimethylsilyl (TMS) groups to prevent undesired reactions during subsequent steps.

- Stepwise substitutions : Prioritize bromine substitution (e.g., Suzuki coupling) before sulfonyl chloride reactions, as bromine is more labile under cross-coupling conditions .

Methodological Notes

- Safety : Use fume hoods and PPE (nitrile gloves, goggles) due to the compound’s lachrymatory and corrosive nature. Neutralize waste with 10% sodium bicarbonate before disposal .

- Scale-up : For gram-scale syntheses, replace column chromatography with fractional distillation or recrystallization (solvent: hexane/chloroform) to improve efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.